Tandospirone citrate
CAS No.: 112457-95-1
Cat. No.: VC0001798
Molecular Formula: C27H37N5O9
Molecular Weight: 575.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 112457-95-1 |
---|---|
Molecular Formula | C27H37N5O9 |
Molecular Weight | 575.6 g/mol |
IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid;(1R,2S,6R,7S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Standard InChI | InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; |
Standard InChI Key | DMLGUJHNIWGCKM-DPFKZJTMSA-N |
Isomeric SMILES | C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES | C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Tandospirone citrate consists of a tandospirone molecule complexed with citric acid in a 1:1 molar ratio. The parent compound, tandospirone, features a pyrimidinyl-piperazine structure linked to a spiro[isobenzofuran-1(3H),4'-piperidine] moiety . This configuration enables high affinity for 5-HT₁A receptors (Kᵢ = 27 ± 5 nM) while showing minimal activity at 5-HT₂, dopamine D₂, or adrenergic receptors (>1,300 nM) .
Table 1: Key Chemical Properties of Tandospirone Citrate
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₂₉N₅O₂·C₆H₈O₇ | |
Molecular Weight | 575.61 g/mol | |
CAS Number | 112457-95-1 | |
Solubility (25°C) | 33.7 mg/mL in water | |
logP (Octanol-Water) | 2.1 | |
pKa | 7.2 (piperazine nitrogen) |
The crystalline form II, patented in 2013, demonstrates enhanced stability through intermolecular hydrogen bonding between the piperazine nitrogen and citrate hydroxyl groups . This polymorph exhibits a dissolution rate exceeding 85% within 15 minutes in aqueous media, critical for rapid gastrointestinal absorption .
Pharmacokinetics and Metabolic Profile
Metabolism and Elimination
Hepatic cytochrome P450 3A4 mediates N-dealkylation to form 1-PP, the primary active metabolite. Following oral administration, 1-PP achieves an AUC 16.38-fold higher than the parent compound, with a prolonged half-life of 3–5 hours . Renal excretion accounts for 70% of elimination, though less than 0.1% of unchanged drug appears in urine .
Table 2: Comparative Pharmacokinetic Parameters
Parameter | Tandospirone Citrate (i.g.) | Tandospirone Citrate (i.v.) | 1-PP (i.g.) |
---|---|---|---|
t₁/₂ (h) | 1.38 ± 0.46 | 1.22 ± 0.39 | 4.2 ± 1.1 |
AUC (ng·h/mL) | 114.7 ± 40 | 48,400 ± 19,110 | 1,880 ± 520 |
CL (L/h/kg) | 174.3 ± 58 | 0.41 ± 0.16 | - |
Vd (L/kg) | 338 ± 112 | 0.73 ± 0.29 | - |
Data derived from rat studies . i.g. = intragastric; i.v. = intravenous; CL = clearance; Vd = volume of distribution.
Mechanism of Action: 5-HT₁A Receptor Modulation
Autoreceptor vs. Postsynaptic Activity
Tandospirone citrate acts as a full agonist at presynaptic 5-HT₁A autoreceptors in the raphe nuclei and a partial agonist (intrinsic activity = 0.6) at postsynaptic receptors in hippocampal and limbic regions . This duality reduces serotonergic neuron firing while enhancing cortical 5-HT transmission through receptor desensitization.
Downstream Signaling Pathways
Activation of 5-HT₁A receptors couples to Gᵢ/o proteins, inhibiting adenylate cyclase and reducing cAMP production. Concurrent Gβγ subunit release opens inward-rectifier potassium channels, hyperpolarizing neurons . Chronic administration (14 days) downregulates presynaptic autoreceptor sensitivity by 40%, increasing hippocampal 5-HT levels to 158% of baseline .
Table 3: Receptor Binding Affinity Profile
Receptor | Kᵢ (nM) | Functional Activity |
---|---|---|
5-HT₁A | 27 ± 5 | Partial agonist |
5-HT₂A | 1,300 | Antagonist |
D₂ | 4,100 | None |
α₁-Adrenergic | 2,800 | None |
Data from radioligand displacement studies .
Therapeutic Applications and Clinical Efficacy
Anxiety Disorders
In a 6-week randomized trial (n=240), tandospirone citrate (30–60 mg/day) reduced Hamilton Anxiety Scale scores by 54.7% versus 36.2% for placebo (p<0.001) . Onset of anxiolytic effects occurs within 2 weeks, contrasting with benzodiazepines’ immediate but tolerance-prone action .
Adjunctive Therapy in Depression
Augmentation with 30 mg/day tandospirone citrate in SSRI-resistant major depressive disorder (n=112) achieved 68% response rate (≥50% MADRS reduction) versus 32% for SSRI monotherapy (p=0.003) . The metabolite 1-PP potentiates noradrenergic transmission via α₂-adrenoceptor antagonism .
Neurological Applications
Emerging data support off-label use in:
-
Parkinson’s Disease: 60 mg/day improved UPDRS motor scores by 22.4% over 12 weeks (p=0.02) via striatal D₂ receptor upregulation
-
Schizophrenia: Adjunct to risperidone enhanced RBANS cognitive scores by 18.7 points (p<0.01) through hippocampal 5-HT₁A activation
Dosage Forms and Pharmaceutical Development
The standard 10 mg tablet formulation meets JP XVII dissolution criteria, releasing ≥85% API within 15 minutes . Novel delivery systems under investigation include:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume